molecular formula C33H66O4 B12579603 2,3-Dihydroxypropyl triacontanoate CAS No. 307306-48-5

2,3-Dihydroxypropyl triacontanoate

Cat. No.: B12579603
CAS No.: 307306-48-5
M. Wt: 526.9 g/mol
InChI Key: MLGMWWAJQYZVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxypropyl triacontanoate is an ester compound with the molecular formula C33H66O4 It is characterized by a long-chain fatty acid esterified with a glycerol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl triacontanoate typically involves the esterification of triacontanoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of immobilized catalysts can also enhance the reaction efficiency and allow for easier separation of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl triacontanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new ester derivatives or amides.

Scientific Research Applications

2,3-Dihydroxypropyl triacontanoate has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component of biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl triacontanoate involves its interaction with lipid bilayers and enzymes involved in lipid metabolism. The compound can integrate into cell membranes, affecting their fluidity and permeability. Additionally, it may serve as a substrate for lipases, leading to the release of fatty acids and glycerol derivatives that can participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxypropyl palmitate: Similar structure but with a shorter fatty acid chain.

    2,3-Dihydroxypropyl stearate: Another ester with a different fatty acid chain length.

    Glycerol monostearate: Contains a single fatty acid chain esterified to glycerol.

Uniqueness

2,3-Dihydroxypropyl triacontanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties. This long chain length can influence the compound’s melting point, solubility, and interaction with biological membranes, making it particularly useful in specific industrial and biomedical applications.

Properties

CAS No.

307306-48-5

Molecular Formula

C33H66O4

Molecular Weight

526.9 g/mol

IUPAC Name

2,3-dihydroxypropyl triacontanoate

InChI

InChI=1S/C33H66O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-33(36)37-31-32(35)30-34/h32,34-35H,2-31H2,1H3

InChI Key

MLGMWWAJQYZVDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.